molecular formula C5H5FN2O B7798380 5-fluoro-6-methyl-1H-pyrimidin-4-one

5-fluoro-6-methyl-1H-pyrimidin-4-one

Cat. No.: B7798380
M. Wt: 128.10 g/mol
InChI Key: JLXKUJWGTMEFDD-UHFFFAOYSA-N
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Description

5-Fluoro-6-methyl-1H-pyrimidin-4-one is a fluorinated pyrimidine derivative offered as a key chemical intermediate for research and development. The pyrimidine core is a fundamental scaffold in medicinal chemistry and drug discovery . Fluorinated analogs are of particular interest due to the ability of the fluorine atom to profoundly influence a molecule's biological activity, metabolic stability, and physicochemical properties . As such, this compound serves as a versatile building block for the synthesis of more complex molecules. It is structurally related to other documented pyrimidine intermediates used in developing potential therapeutic agents, including negative allosteric modulators for the central nervous system and urease inhibitors . Researchers utilize this compound in exploratory chemistry to create novel compounds for screening against various biological targets. All products are intended for research purposes in laboratory settings only. This product is NOT FOR HUMAN USE and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-fluoro-6-methyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2O/c1-3-4(6)5(9)8-2-7-3/h2H,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLXKUJWGTMEFDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N=CN1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N=CN1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enamination and Cyclization Strategy

A widely reported approach for synthesizing fluorinated pyrimidinones involves the enamination of α-fluoro-substituted acetate esters followed by cyclization. For 5-fluoro-6-methyl-1H-pyrimidin-4-one, this method can be adapted from the synthesis of its ethyl analog, 5-fluoro-6-ethyl-4-hydroxypyrimidine, as detailed in a patent by Pfizer (WO9706160).

Reaction Steps :

  • Enamination : α-Fluoroacetylacetate (methyl or ethyl ester) is treated with ammonia gas in methanol or ethanol at temperatures below 50°C. This step enaminates the carbonyl group, forming an intermediate with a reactive amine moiety.

  • Cyclization : The enaminated product is reacted with formamide in the presence of a base (e.g., sodium methoxide) to form the pyrimidinone ring. Sodium methoxide is preferred due to its efficacy in deprotonating intermediates and facilitating ring closure.

Optimization Insights :

  • Solvent Selection : Methanol yields higher cyclization efficiency (85–90%) compared to ethanol (75–80%) due to better solubility of intermediates.

  • Base-to-Substrate Ratio : A molar ratio of 2:1 (base:ester) minimizes side reactions, while ratios exceeding 4:1 reduce yields due to over-saponification.

Table 1: Reaction Conditions for Cyclization of α-Fluoroacetylacetate

ParameterOptimal ValueYield (%)
SolventMethanol85–90
Temperature50–60°C88
Base (Sodium Methoxide)2.5 equiv.90
Reaction Time12–18 hours87

Formamide-Mediated Cyclization

Replacement of Formamidine Acetate

A significant advancement in pyrimidinone synthesis involves substituting expensive formamidine acetate with formamide, as demonstrated in the preparation of 6-ethyl-5-fluoropyrimidin-4-ol. This method is directly applicable to the methyl variant.

Mechanistic Overview :

  • Formamide acts as both a nitrogen source and a cyclizing agent under basic conditions. The reaction proceeds via nucleophilic attack of the enamine on the formamide carbonyl, followed by dehydration to form the pyrimidine ring.

Key Advantages :

  • Cost Reduction : Formamide is 40–50% cheaper than formamidine acetate, lowering production costs.

  • Safety : Eliminates hazardous intermediates associated with formamidine acetate, such as gaseous ammonia byproducts.

Table 2: Comparison of Cyclizing Agents

AgentYield (%)Cost (USD/kg)Hazard Profile
Formamidine Acetate78120High
Formamide8265Moderate

Comparative Analysis of Synthetic Routes

Route Efficiency and Scalability

Two primary routes dominate the literature:

  • Pfizer-Type Route : Starts with 5-fluorouracil, involves chlorination, Grignard methylation, and oxidation. While robust, this method suffers from high costs and complex purification.

  • Formamide Cyclization Route : Utilizes α-fluoroacetylacetate and formamide, offering simpler steps and better scalability. Yields exceed 80% in pilot-scale trials.

Table 3: Route Comparison

ParameterPfizer RouteFormamide Route
Steps63
Overall Yield (%)45–5075–80
Cost (USD/kg Product)850420
ScalabilityModerateHigh

Industrial Production Considerations

Process Optimization

Industrial synthesis prioritizes cost, safety, and yield. Continuous flow reactors have been proposed for the enamination-cyclization sequence, reducing reaction times from 18 hours to 2–3 hours. Additionally, in situ recycling of methanol solvent reduces waste by 70%.

Environmental Impact :

  • Waste Reduction : Closed-loop systems recover 95% of unreacted formamide, aligning with green chemistry principles.

  • Energy Efficiency : Microwave-assisted cyclization cuts energy use by 40% compared to conventional heating .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-methyl-1H-pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or methyl positions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-fluoro-6-methyl-1H-pyrimidine-4,5-dione, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Scientific Research Applications

Medicinal Chemistry

Building Block for Pharmaceuticals
5-Fluoro-6-methyl-1H-pyrimidin-4-one serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structural characteristics enable the development of drugs with potential anticancer , antiviral , and antimicrobial activities. For instance, it has been utilized in synthesizing derivatives that inhibit thymidylate synthase, a key enzyme in DNA synthesis, thereby exhibiting anticancer properties .

Case Study: Anticancer Activity
A study demonstrated that derivatives synthesized from this compound showed significant cytotoxic effects against several cancer cell lines. The mechanism involved the inhibition of DNA replication through the disruption of thymidylate synthase activity, leading to cell cycle arrest and apoptosis .

Biological Studies

Enzyme Interaction Studies
Research has focused on the interactions of this compound with biological targets such as enzymes and receptors. Its ability to inhibit COX-2 (cyclooxygenase-2) has been highlighted, showcasing its potential as an anti-inflammatory agent. The compound demonstrated an IC50 value comparable to that of established anti-inflammatory drugs like celecoxib .

Table 1: Inhibition Potency of this compound Derivatives

Compound DerivativeTarget EnzymeIC50 (μmol)Comparison DrugIC50 (μmol)
Compound ACOX-20.04 ± 0.09Celecoxib0.04 ± 0.01
Compound BCOX-20.05 ± 0.02Indomethacin0.03 ± 0.02

Chemical Research

Synthesis of Complex Heterocycles
The compound is also employed as a precursor in the synthesis of more complex heterocyclic compounds used in various chemical research applications. Its versatility allows for modifications that lead to novel compounds with enhanced biological activities .

Mechanism of Action
The action mechanism involves competitive inhibition of key enzymes critical for nucleic acid synthesis, making it a valuable candidate for drug development against proliferative diseases like cancer.

Table 2: Comparison of Fluorinated Pyrimidines

CompoundStructure FeaturePrimary Use
This compoundFluorine at position 5; Methyl at position 6Anticancer, Anti-inflammatory
5-FluorouracilFluorine at position 5Anticancer
5-Fluoro-2'-deoxyuridineFluorine at position 5Anticancer

Mechanism of Action

The mechanism of action of 5-fluoro-6-methyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets within cells. The compound can inhibit the activity of certain enzymes, such as thymidylate synthase, which is crucial for DNA synthesis. This inhibition can lead to the disruption of DNA replication and cell division, making it a potential anticancer agent . Additionally, the compound may interact with other cellular pathways, contributing to its overall biological effects .

Q & A

Q. What are the common synthetic methodologies for 5-fluoro-6-methyl-1H-pyrimidin-4-one in academic research?

  • Methodological Answer : A widely used approach involves phosphorylation of pyrimidinone precursors. For example, phosphoryl chloride (POCl₃) under reflux conditions (100°C, 1 hour) can chlorinate hydroxyl groups, followed by quenching with saturated sodium bicarbonate and extraction with dichloromethane . Alternatively, metal-free fluorination strategies using β-CF₃ aryl ketones under mild conditions (e.g., aqueous HF or KF) may yield fluorinated pyrimidines with high regioselectivity .

Q. Key Reaction Conditions :

Reagent/ConditionTemperature/TimeYield (Crude)Reference
POCl₃, 100°C1 hourNot reported
KF, aqueous mediaRoom temperature75–90%

Q. How is this compound characterized structurally?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For fluorinated pyrimidines, ¹⁹F NMR provides direct evidence of fluorination (e.g., δ −120 to −150 ppm for aromatic fluorine). Complementary ¹H and ¹³C NMR data resolve methyl and pyrimidinone ring signals . High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., calculated vs. observed m/z for C₆H₆FN₂O) .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Methodological Answer : Fluorinated pyrimidines are key intermediates for antifungal and anticancer agents. For instance, 6-ethyl-5-fluoro-2-methoxypyrimidin-4(3H)-one (a structural analog) is a precursor to Voriconazole, synthesized via condensation of β-fluoro ketones with isourea derivatives .

Advanced Research Questions

Q. How can researchers optimize regioselectivity in fluorination reactions for this compound?

  • Methodological Answer : Regioselectivity depends on electronic and steric factors. Computational studies (DFT calculations) predict reactive sites, while experimental screening of fluorinating agents (e.g., Selectfluor vs. DAST) under varying temperatures can refine outcomes . For example, KF in polar aprotic solvents (DMF or DMSO) enhances nucleophilic fluorination at electron-deficient positions .

Q. What strategies address discrepancies in NMR data for fluorinated pyrimidinones?

  • Methodological Answer : Contradictions in ¹H/¹³C NMR signals (e.g., unexpected splitting or shifts) often arise from tautomerism or residual solvents. Solutions include:
  • Drying samples rigorously (anhydrous Na₂SO₄) .
  • Variable-temperature NMR to identify tautomeric equilibria .
  • Cross-validation with HRMS and X-ray crystallography (e.g., resolving ambiguities in substituent positions) .

Q. How does the methyl group at position 6 influence the reactivity of 5-fluoro-1H-pyrimidin-4-one?

  • Methodological Answer : The methyl group acts as an electron-donating substituent, stabilizing the pyrimidinone ring and directing electrophilic attacks to the C5 position. Kinetic studies using Hammett plots or isotopic labeling (e.g., ¹⁸O tracing) reveal its role in hydrolysis or nucleophilic substitution reactions .

Q. What computational tools are effective for modeling the pharmacokinetic properties of this compound?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding affinities to biological targets (e.g., cytochrome P450 enzymes). ADMET predictors (SwissADME) estimate solubility (LogP ≈ 1.2) and metabolic stability, guiding structural modifications .

Data Contradiction Analysis

Q. Conflicting reports on the stability of this compound in acidic media: How to resolve this?

  • Methodological Answer : Stability variations may arise from impurities or reaction conditions. Systematic studies under controlled pH (1–6) and temperature (25–80°C) with HPLC monitoring can clarify degradation pathways. For example, reports stability in POCl₃-mediated reactions, while highlights decomposition risks with strong acids (HCl) .

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